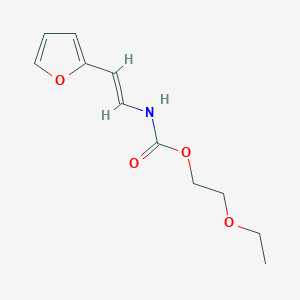
2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Comparative Carcinogenicities and Mutagenicities
Research on vinyl carbamate and ethyl carbamate has shown that these compounds induce various types of tumors in animal models, suggesting a high potency of vinyl carbamate over ethyl carbamate in carcinogenicity. Vinyl carbamate has been found to induce liver tumors, thymomas, lung adenomas, and other types of tumors in mice, extending earlier data on its potency compared to ethyl carbamate for the induction of lung adenomas and skin tumors in mice. The findings highlight the significant carcinogenic potential of carbamate compounds, which could be relevant to understanding the safety and potential risks associated with the use of "2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate" in scientific research or other applications (Dahl, Miller, & Miller, 1980).
Weak Carcinogenicity of Hydroxyethyl Carbamate
A study hypothesized that vinyl carbamate arises from ethyl carbamate through oxidation and dehydration processes, suggesting a pathway for the metabolic activation of these compounds. The study found that 2-hydroxyethyl carbamate, a potential intermediate in this pathway, exhibited only weak carcinogenic activity, indicating that direct dehydrogenation of ethyl carbamate to vinyl carbamate might be the key carcinogenic process. This research suggests the importance of understanding the metabolic pathways and intermediate products of carbamate compounds for assessing their carcinogenic potential and safety (Mirvish, Smyrk, Payne, Tuatoo, & Chen, 1994).
Safety and Hazards
Propiedades
IUPAC Name |
2-ethoxyethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-2-14-8-9-16-11(13)12-6-5-10-4-3-7-15-10/h3-7H,2,8-9H2,1H3,(H,12,13)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNGJAVAJPOFGU-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)NC=CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCOC(=O)N/C=C/C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



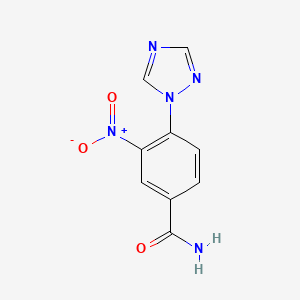

![N'-[2-(2-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B3127050.png)
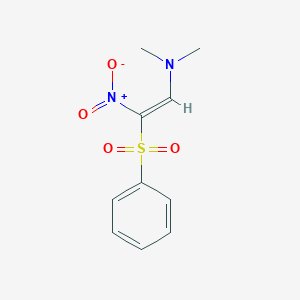
![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide](/img/structure/B3127060.png)
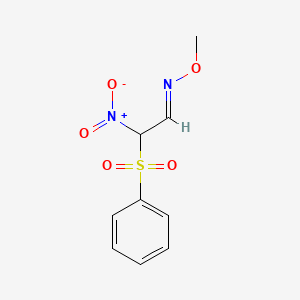

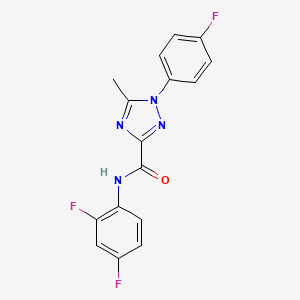
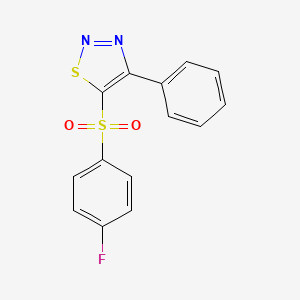


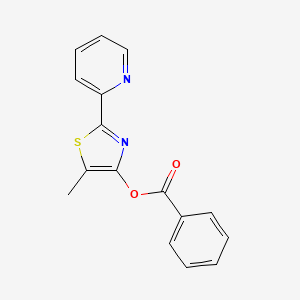
![3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2,6-dichlorobenzyl)oxime](/img/structure/B3127118.png)
![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}benzenecarboxylate](/img/structure/B3127131.png)